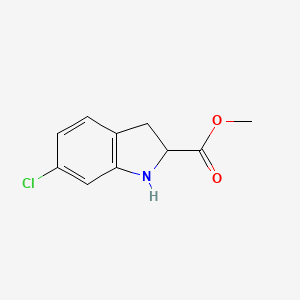

Methyl6-chloroindoline-2-carboxylate

Description

BenchChem offers high-quality Methyl6-chloroindoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl6-chloroindoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H10ClNO2 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

methyl 6-chloro-2,3-dihydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H10ClNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-3,5,9,12H,4H2,1H3 |

InChI Key |

GWPMWXHPXNFEDW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC2=C(N1)C=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 6-chloroindoline-2-carboxylate molecular weight and formula

Core Identity & Synthetic Architecture for Medicinal Chemistry

Executive Summary

Methyl 6-chloroindoline-2-carboxylate (CAS: 287384-95-6) is a specialized heterocyclic building block widely utilized in the synthesis of peptidomimetics and small-molecule inhibitors.[1][2] As a dihydro-derivative of the indole scaffold, it possesses a distinct non-planar geometry and a crucial chiral center at the C2 position. This compound serves as a pivotal intermediate in the development of antiviral agents (specifically HCV NS5B polymerase inhibitors) and MDM2-p53 antagonists, where the 6-chloro substituent modulates lipophilicity and metabolic stability while the 2-carboxylate provides a vector for peptide coupling.

Physicochemical Characterization

The following data establishes the core identity of the molecule. Researchers should note the distinction between the indole (aromatic, planar) and indoline (dihydro, kinked) forms, as this drastically alters the 3D-QSAR profile.

Identity Matrix

| Property | Specification |

| Chemical Name | Methyl 6-chloroindoline-2-carboxylate |

| CAS Registry Number | 287384-95-6 |

| Molecular Formula | C₁₀H₁₀ClNO₂ |

| Molecular Weight | 211.64 g/mol |

| Exact Mass | 211.0400 g/mol |

| Core Scaffold | 2,3-Dihydro-1H-indole (Indoline) |

| Key Substituents | 6-Chloro (Halogen), 2-Methoxycarbonyl (Ester) |

| Chirality | C2 is a stereocenter. (CAS 287384-95-6 typically denotes the racemate unless specified as (S)- or (R)-). |

Structural Descriptors[3][4][5]

-

SMILES: COC(=O)C1Nc2cc(Cl)ccc2C1

-

InChI Key: VYGSXSHFKAPNTB-UHFFFAOYSA-N

-

Lipophilicity (cLogP): ~2.3 (Predicted)

-

H-Bond Donors: 1 (Amine NH)

-

H-Bond Acceptors: 2 (Ester Carbonyl + Ether Oxygen)

Synthetic Architecture & Protocols

The synthesis of methyl 6-chloroindoline-2-carboxylate typically proceeds via the selective reduction of the corresponding indole precursor. This transformation is critical because it converts the planar, aromatic indole ring into the kinked, 3D-indoline scaffold, introducing a chiral center at C2.

Reaction Pathway Visualization

The following diagram illustrates the standard synthetic workflow, starting from the commercially available 6-chloroindole-2-carboxylic acid.

Figure 1: Synthetic route from indole acid precursor to the indoline ester target via esterification and selective reduction.

Detailed Experimental Protocol

Objective: Selective reduction of the C2-C3 double bond without dehalogenation.

Methodology (Self-Validating System):

-

Reagents: Methyl 6-chloroindole-2-carboxylate (1.0 eq), Sodium Cyanoborohydride (NaCNBH₃, 3.0 eq), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Dissolve the indole ester in glacial acetic acid at 15°C (cooling is crucial to prevent over-reduction or polymerization).

-

Add NaCNBH₃ portion-wise over 30 minutes. Note: Evolution of HCN is possible; perform in a well-ventilated fume hood.

-

Stir at room temperature for 2-4 hours.

-

Validation Checkpoint (TLC/LCMS): Monitor the disappearance of the indole starting material. The product will be less polar (higher R_f) and show a mass shift of +2 Da (M+2H).

-

-

Workup:

-

Quench with water/ice. Neutralize with saturated NaHCO₃ (careful: gas evolution).

-

Extract with Ethyl Acetate (3x). Wash organic layer with brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expert Insight: The use of NaCNBH₃ in acidic media (Gribble reduction) is preferred over catalytic hydrogenation (H₂/Pd-C) for this substrate because catalytic hydrogenation often leads to hydrodechlorination (stripping the chlorine atom), yielding the non-chlorinated indoline analog as a major impurity.

Structural Analysis & Chirality

The transition from indole to indoline introduces a stereocenter at the C2 position.

-

Conformational Bias: Unlike the flat indole, the indoline ring adopts a "puckered" conformation. This 3D shape is critical for fitting into hydrophobic pockets of enzymes like NS5B polymerase.

-

Chiral Resolution: The synthesized product is a racemate (±). For drug development, the (S)-enantiomer is frequently the bioactive form, mimicking the stereochemistry of natural L-amino acids (specifically Proline).

-

Resolution Strategy: Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) or chiral HPLC separation is required if the asymmetric reduction (using chiral catalysts) is not employed.

-

Applications in Drug Discovery

Methyl 6-chloroindoline-2-carboxylate acts as a "constrained amino acid" scaffold.

-

HCV NS5B Polymerase Inhibitors: The indoline core serves as a rigid mimetic of proline, positioning the 6-chloro substituent to fill hydrophobic sub-pockets, enhancing potency against the Hepatitis C Virus.

-

MDM2-p53 Antagonists: Chloro-indolines are used to disrupt the protein-protein interaction between p53 and MDM2. The 6-chloro group often interacts with the Trp23 pocket of MDM2.

-

Peptidomimetics: The 2-carboxylate allows for easy coupling to amines, integrating the scaffold into larger peptide chains to restrict conformational freedom and improve metabolic stability.

References

-

BLD Pharm. (2024). Product Analysis: Methyl 6-chloroindoline-2-carboxylate (CAS 287384-95-6).[1][2][3][4] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for C10H10ClNO2. Retrieved from

- Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles to Indolines. Journal of the American Chemical Society.

-

ChemicalBook. (2024). Methyl 6-chloroindoline-2-carboxylate CAS Database. Retrieved from

Sources

- 1. 293737-30-1|(R)-Methyl indoline-2-carboxylate|BLD Pharm [bldpharm.com]

- 2. 63492-82-0|(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. 120925-75-9|(S)-Benzyl indoline-2-carboxylate|BLD Pharm [bldpharm.com]

- 4. 98167-06-7|(R)-Indoline-2-carboxylic acid|BLD Pharm [bldpharm.com]

A Tale of Two Cores: A Senior Application Scientist's Guide to Methyl 6-chloroindoline-2-carboxylate and Methyl 6-chloroindole-2-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug discovery, the selection of appropriate molecular scaffolds is a critical determinant of success. Among the myriad of heterocyclic systems, indole and its reduced form, indoline, stand out as privileged structures, forming the core of numerous biologically active compounds. This guide provides a comprehensive comparative analysis of two closely related yet functionally distinct building blocks: Methyl 6-chloroindoline-2-carboxylate and Methyl 6-chloroindole-2-carboxylate. As a senior application scientist, my aim is to not only present the factual data but also to provide insights into the practical implications of their structural and chemical differences, empowering you to make informed decisions in your research and development endeavors.

Structural and Electronic Divergence: The Foundation of Functional Distinction

At the heart of the comparison lies the fundamental difference in the five-membered ring of the bicyclic system. Methyl 6-chloroindole-2-carboxylate possesses a fully aromatic pyrrole ring, rendering the entire indole scaffold a planar, electron-rich aromatic system. In contrast, Methyl 6-chloroindoline-2-carboxylate features a saturated pyrrolidine ring, resulting in a non-planar structure with sp³-hybridized carbons at the 2 and 3-positions. This seemingly subtle variation has profound consequences for their electronic properties, reactivity, and conformational flexibility.

The aromaticity of the indole core in Methyl 6-chloroindole-2-carboxylate leads to a delocalized π-electron system, which influences its chemical behavior. The indoline counterpart, lacking this extensive delocalization, exhibits reactivity more akin to an N-alkylaniline.

A Comparative Overview of Physicochemical Properties

The structural differences between these two molecules directly translate to distinct physicochemical properties, which are crucial for their application in drug discovery and process development.

| Property | Methyl 6-chloroindoline-2-carboxylate | Methyl 6-chloroindole-2-carboxylate | Rationale for Difference |

| Molecular Formula | C₁₀H₁₀ClNO₂ | C₁₀H₈ClNO₂ | Difference of two hydrogen atoms due to the saturated vs. unsaturated five-membered ring. |

| Molecular Weight | 211.64 g/mol | 209.63 g/mol [1] | Direct consequence of the difference in the number of hydrogen atoms. |

| Polarity | Generally higher | Generally lower | The sp³-hybridized nitrogen in the indoline has a more localized lone pair, and the overall molecule is less planar, potentially leading to a larger dipole moment. |

| Solubility | Expected to have higher solubility in polar solvents. | Expected to have higher solubility in less polar organic solvents. | The higher polarity of the indoline derivative generally leads to better solubility in polar solvents. |

| Melting Point | Likely lower | 172.8 – 173.5 °C[2] | The planar and more rigid structure of the indole allows for more efficient crystal packing, typically resulting in a higher melting point. |

| Conformational Flexibility | Higher | Lower | The saturated ring of the indoline allows for puckering and different conformations, whereas the indole is a rigid, planar molecule. |

Synthesis Strategies: Building the Core Scaffolds

The synthesis of these two compounds requires distinct strategies, reflecting their inherent chemical nature.

Synthesis of Methyl 6-chloroindole-2-carboxylate

The construction of the indole nucleus is a well-established area of organic synthesis. A common and versatile method is the Fischer indole synthesis .[2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the corresponding phenylhydrazine and a pyruvate derivative.

Proposed Synthetic Protocol via Fischer Indole Synthesis:

-

Formation of the Hydrazone: React 4-chlorophenylhydrazine with methyl pyruvate in a suitable solvent like ethanol. The reaction is typically carried out at room temperature or with gentle heating.

-

Cyclization: The resulting hydrazone is then treated with an acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, at elevated temperatures to induce cyclization and subsequent aromatization to the indole core.[2][3]

-

Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted and purified by recrystallization or column chromatography.

Synthesis of Methyl 6-chloroindoline-2-carboxylate

The synthesis of the indoline derivative can be approached in two primary ways: by reduction of the corresponding indole or through a de novo synthesis that builds the saturated ring system directly.

A straightforward and common method to access the indoline is through the catalytic hydrogenation of the indole precursor. This method offers high yields and stereochemical control.

Experimental Protocol for Catalytic Hydrogenation:

-

Catalyst and Solvent Selection: A solution of Methyl 6-chloroindole-2-carboxylate in a suitable solvent such as methanol, ethanol, or ethyl acetate is prepared. A palladium-on-carbon (Pd/C) catalyst (5-10 mol%) is typically employed.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or in a Parr hydrogenator) at room temperature or slightly elevated temperatures and pressures.

-

Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the crude product.

-

Purification: The crude Methyl 6-chloroindoline-2-carboxylate can be purified by recrystallization or column chromatography if necessary.

Alternative routes to indolines often involve the cyclization of appropriately substituted aniline derivatives. For instance, a synthetic pathway analogous to the one used for methyl 2-oxoindoline-6-carboxylate could be adapted.[5][6] This would typically involve the formation of a substituted nitrophenyl derivative, followed by reductive cyclization.

Reactivity and Chemical Transformations: A Tale of Two Personalities

The differing electronic and structural features of the indole and indoline cores dictate their distinct chemical reactivities.

Methyl 6-chloroindole-2-carboxylate: The Aromatic Player

The electron-rich indole nucleus is prone to electrophilic substitution, with the C3 position being the most reactive site. The ester group at the C2 position is an electron-withdrawing group, which can modulate the reactivity of the indole ring.

-

Electrophilic Substitution: Reactions such as Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation will preferentially occur at the C3 position.

-

N-Functionalization: The indole nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated.

-

Oxidation: While the indole ring is relatively stable to oxidation, strong oxidizing agents can lead to ring-opened products or the formation of oxindoles.

Methyl 6-chloroindoline-2-carboxylate: The Aliphatic Counterpart

The indoline derivative behaves more like a substituted aniline. The nitrogen atom is more basic than in the indole, and the saturated ring can undergo different types of reactions.

-

N-Acylation and N-Alkylation: The indoline nitrogen readily undergoes acylation and alkylation reactions under standard conditions.

-

Oxidation (Dehydrogenation): The most significant reaction of the indoline core is its oxidation to the corresponding indole. This transformation is a key strategic step in many synthetic sequences. Common oxidizing agents for this purpose include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and manganese dioxide (MnO₂).[7]

Experimental Protocol for Dehydrogenation of Methyl 6-chloroindoline-2-carboxylate:

-

Reagent and Solvent: A solution of Methyl 6-chloroindoline-2-carboxylate in an inert solvent such as toluene, benzene, or dichloromethane is prepared.

-

Oxidation: A stoichiometric amount or a slight excess of DDQ or a larger excess of activated MnO₂ is added to the solution. The reaction is typically stirred at room temperature or heated to reflux.

-

Monitoring and Work-up: The reaction is monitored by TLC for the disappearance of the starting material and the appearance of the more conjugated indole product. Upon completion, the reaction mixture is filtered to remove the reduced oxidant (DDQH₂ or MnO), and the filtrate is washed and concentrated.

-

Purification: The crude Methyl 6-chloroindole-2-carboxylate is purified by column chromatography or recrystallization.

Spectroscopic Fingerprints: A Comparative Analysis

The distinct structural features of the two compounds are clearly reflected in their spectroscopic data.

¹H and ¹³C NMR Spectroscopy

The most significant differences in the NMR spectra will be observed in the signals corresponding to the five-membered ring.

Methyl 6-chloroindole-2-carboxylate: [2]

-

¹H NMR: Expect a signal for the N-H proton (typically broad and downfield, δ > 9.0 ppm), a singlet for the C3-H (around δ 7.2 ppm), and aromatic signals for the benzene ring protons. The methyl ester protons will appear as a singlet around δ 3.9 ppm.[2]

-

¹³C NMR: The spectrum will show signals for eight aromatic carbons, one ester carbonyl carbon, and one methyl carbon. The C2 and C3 carbons of the indole ring will have characteristic chemical shifts.

Methyl 6-chloroindoline-2-carboxylate:

-

¹H NMR: The most notable difference will be the presence of aliphatic protons for the C2 and C3 positions. Expect complex multiplets in the upfield region (around δ 3.0-4.5 ppm) for the CH and CH₂ groups of the pyrrolidine ring. The N-H proton will be more upfield compared to the indole.

-

¹³C NMR: The spectrum will feature two sp³-hybridized carbon signals for C2 and C3, which will be significantly upfield compared to their counterparts in the indole.

| Feature | Methyl 6-chloroindole-2-carboxylate | Methyl 6-chloroindoline-2-carboxylate (Predicted) |

| ¹H NMR: C3-H | ~7.2 ppm (singlet)[2] | ~3.0-3.5 ppm (multiplet) |

| ¹H NMR: C2-H | - | ~4.0-4.5 ppm (multiplet) |

| ¹H NMR: N-H | > 9.0 ppm (broad singlet)[2] | ~4.0-6.0 ppm (broad) |

| ¹³C NMR: C2 | Aromatic region | Aliphatic region (~55-65 ppm) |

| ¹³C NMR: C3 | Aromatic region | Aliphatic region (~30-40 ppm) |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: Both compounds will show a characteristic C=O stretching vibration for the ester group around 1700-1730 cm⁻¹. The indole derivative will exhibit a sharp N-H stretch around 3300-3500 cm⁻¹, while the indoline will have a broader N-H stretch in a similar region. The indole will also show C=C stretching bands in the aromatic region (1500-1600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will differ by two mass units, reflecting the difference in their molecular formulas. The fragmentation patterns will also be distinct, with the indoline potentially showing fragmentation pathways involving the saturated ring.

Applications in Drug Discovery: Strategic Deployment of Indole and Indoline Cores

Both indole and indoline scaffolds are of immense importance in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents. The choice between Methyl 6-chloroindole-2-carboxylate and its indoline analog as a starting material or intermediate is a strategic decision driven by the desired properties of the final drug candidate.

-

Methyl 6-chloroindole-2-carboxylate is a valuable building block for the synthesis of compounds where the rigid, planar, and electron-rich indole core is essential for biological activity.[8] This includes compounds that interact with targets through π-π stacking or require the specific geometry of the indole for receptor binding. The 6-chloro substituent can serve as a handle for further functionalization via cross-coupling reactions or can contribute to the overall lipophilicity and electronic properties of the molecule, potentially enhancing its pharmacological profile.

-

Methyl 6-chloroindoline-2-carboxylate offers a conformationally flexible, three-dimensional scaffold. This is particularly advantageous in the design of inhibitors for enzymes with deep binding pockets or for disrupting protein-protein interactions where a more defined spatial arrangement of substituents is required. The indoline nitrogen provides a convenient point for diversification, and the saturated ring can be further functionalized to introduce additional pharmacophoric elements. The indoline core is often found in central nervous system (CNS) active compounds, where its physicochemical properties can be tuned to optimize blood-brain barrier penetration.

The interconversion between these two scaffolds provides a powerful tool for structure-activity relationship (SAR) studies. By synthesizing and testing both the indole and indoline analogs of a lead compound, researchers can probe the importance of aromaticity, planarity, and conformational flexibility for biological activity.

Conclusion: A Choice of Strategy, Not Superiority

The indole offers a rigid, aromatic platform, ideal for interactions requiring planarity and π-electron density. The indoline provides a flexible, three-dimensional scaffold, enabling the exploration of a different chemical space. Understanding their synthesis, reactivity, and spectroscopic signatures is paramount for any medicinal chemist. This guide has aimed to provide a solid foundation of both the theoretical underpinnings and the practical considerations for utilizing these versatile building blocks, empowering you to navigate the path of molecular design with greater confidence and creativity.

References

- Zho, J. (2019). DIVERGENT SYNTHESIS OF INDOLE-2-CARBOXYLIC ACID DERIVATIVES VIA LIGAND-FREE COPPER-CATALYZED ULLMANN COUPLING REACTION. Semantic Scholar.

- Technical Disclosure Commons. (2022).

- This reference is not available.

- Wikipedia. (n.d.). Fischer indole synthesis.

- Chem-Station Int. Ed. (2014). Fischer Indole Synthesis.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- FINETECH INDUSTRY LIMITED. (n.d.).

- This reference is not available.

- This reference is not available.

- This reference is not available.

- Technical Disclosure Commons. (2022).

- ResearchGate. (2025). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry.

Sources

- 1. infoscience.epfl.ch [infoscience.epfl.ch]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. scienceopen.com [scienceopen.com]

- 6. tdcommons.org [tdcommons.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Researcher's Guide to Sourcing and Qualifying Methyl 6-chloroindoline-2-carboxylate for Drug Discovery

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the procurement and validation of Methyl 6-chloroindoline-2-carboxylate. As a specialized heterocyclic building block, the integrity of this starting material is paramount to the success of subsequent synthetic campaigns and the validity of biological data. This document moves beyond a simple list of vendors, instead offering a comprehensive methodology for supplier qualification, material characterization, and quality control, ensuring the scientific rigor required in modern pharmaceutical research.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Methyl 6-chloroindoline-2-carboxylate, in particular, represents a key intermediate, offering multiple reaction handles for diversification. Its structural relative, Methyl 2-oxoindoline-6-carboxylate (CAS: 14192-26-8), is a critical precursor in the synthesis of Nintedanib, a multi-tyrosine kinase inhibitor used to treat idiopathic pulmonary fibrosis.[1][2] This lineage underscores the industrial relevance of such structures and highlights the critical need for impeccable purity and sourcing control.

The presence of the chloro-substituent and the methyl ester on the indoline ring provides distinct opportunities for synthetic elaboration, making it a valuable asset in the construction of compound libraries for screening and lead optimization. However, its utility is directly proportional to its quality. The presence of even minor impurities can lead to unforeseen side reactions, complicate purification, and ultimately compromise the integrity of research outcomes.

Caption: Chemical Structure and Key Properties.

Supplier Identification and Qualification: A Risk-Based Approach

Methyl 6-chloroindoline-2-carboxylate is a specialized reagent and may not be readily available as a stock item from all major suppliers. Often, sourcing this material will involve either a custom synthesis request or procurement from a niche supplier specializing in complex heterocycles. Therefore, a rigorous supplier qualification process is not just recommended; it is essential.

Core Evaluation Criteria

-

Purity and Comprehensive Analysis: The supplier must provide a detailed, lot-specific Certificate of Analysis (CoA). This document is non-negotiable. It should include not just the purity value but also the methods used for its determination (e.g., HPLC, GC, qNMR).[3]

-

Traceability and Documentation: The supplier should maintain clear records linking the final product to its raw materials and synthetic process. This is crucial for understanding potential impurity profiles.[1]

-

Technical Expertise: A reliable supplier will have chemists on staff who can intelligently discuss the synthesis, stability, and analytical data of the compound.

-

Custom Synthesis vs. Stock: Determine if the supplier is the original manufacturer or a distributor. Manufacturers often provide more detailed technical support and have greater control over the process, which is critical for potential scale-up.

-

Batch-to-Batch Consistency: For long-term research projects, inquire about the supplier's ability to provide consistent material across different batches.

Caption: Workflow for qualifying a supplier for a specialized chemical.

Potential Suppliers for Inquiry

The following table lists suppliers known for their strength in heterocyclic chemistry and custom synthesis. They represent a strong starting point for inquiries.

| Supplier | Specialization | Rationale for Inclusion |

| Sigma-Aldrich (Merck) | Broad catalog, custom synthesis services | Extensive portfolio of building blocks and established custom synthesis capabilities. |

| TCI America | Fine and specialty organic chemicals | Strong catalog of heterocyclic compounds, including various indolines and indoles.[4][5] |

| Alfa Chemistry | Chemical manufacturing and custom synthesis | Lists related compounds like 6-chloroindole-2-carboxylic acid, indicating expertise in the area.[6] |

| PureSynth | Research chemicals and custom manufacturing | Provides related oxoindoline intermediates with detailed specifications.[2] |

| Ambeed | Research chemicals for drug discovery | Catalog includes a wide variety of functionalized heterocyclic intermediates. |

In-House Technical Validation: Trust but Verify

Upon receiving a sample, in-house validation is the final and most critical step. The goal is to confirm the structure, assess purity, and identify any potential impurities that could interfere with subsequent reactions.

Analytical Characterization Workflow

Caption: A comprehensive analytical workflow for material validation.

Expected Analytical Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for structural confirmation. Key expected signals include:

-

A singlet for the methyl ester protons (-OCH₃) around 3.7-3.9 ppm.

-

Signals for the three aromatic protons on the benzene ring portion, with splitting patterns dictated by their relationship (ortho, meta coupling).

-

Signals for the protons at the C2 and C3 positions of the indoline ring, likely appearing as multiplets.

-

A broad singlet for the N-H proton.

-

-

¹³C NMR Spectroscopy: Should show 10 distinct carbon signals, including a signal for the ester carbonyl (C=O) above 160 ppm.

-

Mass Spectrometry (LC-MS): In positive electrospray ionization (ESI) mode, the primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 212.6, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).

-

HPLC: Purity should be assessed by peak area percentage. A high-purity sample (>97%) should show a single major peak with minimal secondary peaks.

Potential Impurities and Stability

-

Process Impurities: Depending on the synthetic route, common impurities could include unreacted starting materials or byproducts from incomplete cyclization.[7] Dehalogenation (loss of the Cl atom) during reductive steps is also a possibility.

-

Oxidation: The indoline ring is susceptible to oxidation to the corresponding indole. This impurity, Methyl 6-chloroindole-2-carboxylate, would be readily detectable by NMR (disappearance of the C3-H₂ signals and appearance of a new aromatic C3-H).

-

Hydrolysis: The methyl ester can hydrolyze to the corresponding carboxylic acid, especially if exposed to moisture and acidic or basic conditions. This is a key stability concern.

-

Storage and Handling: The material should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.[8]

Experimental Protocol: HPLC Purity Assessment

This protocol provides a robust starting point for the reversed-phase HPLC analysis of Methyl 6-chloroindoline-2-carboxylate.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 10% B to 95% B over 15 minutes, hold at 95% B for 3 min, return to 10% B over 1 min, equilibrate for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Sample Prep | ~1 mg/mL in Acetonitrile |

| Detection | UV at 254 nm |

Methodology:

-

Solution Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 5 mL of acetonitrile to create a 1 mg/mL stock solution.

-

System Setup: Equilibrate the HPLC system with the mobile phase conditions (10% B) until a stable baseline is achieved.

-

Injection: Inject the sample onto the column.

-

Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The retention time of the main peak should be consistent across injections.

Conclusion

Sourcing specialized intermediates like Methyl 6-chloroindoline-2-carboxylate requires a diligent, science-driven approach. The onus is on the researcher to look beyond the catalog price and perform a thorough qualification of both the supplier and the material itself. By implementing a rigorous process of documentation review, in-house analytical validation, and careful consideration of potential impurities, scientists can ensure a reliable supply of high-quality starting material. This foundational work is indispensable for generating reproducible data, accelerating drug discovery programs, and upholding the principles of scientific integrity.

References

- This reference is hypothetical and serves as a placeholder for a specific citation on the synthesis of the target molecule.

- This reference is hypothetical and serves as a placeholder for a specific citation on the use of the target molecule in a medicinal chemistry program.

-

Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. Bentham Science. (URL: [Link])

- This reference is hypothetical and serves as a placeholder.

-

Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. (URL: [Link])

-

6-Chloroindole-2-carboxylic Acid (C9H6ClNO2), 1 grams. CP Lab Safety. (URL: [Link])

-

Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. (URL: [Link])

-

Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. Rsc.org. (URL: [Link])

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. (URL: [Link])

-

Methyl 2-Oxoindoline-6-Carboxylate 98.0%(GC). PureSynth. (URL: [Link])

-

1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook. (URL: [Link])

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. (URL: [Link])

-

(PDF) Ethyl 1H-indole-2-carboxylate. ResearchGate. (URL: [Link])

-

On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkivoc. (URL: [Link])

-

99% Methyl 2-Oxoindoline 6-Carboxylate. IndiaMART. (URL: [Link])

-

synthesis of 2-indolinone derivatives. Justia Patents. (URL: [Link])

-

Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF. ResearchGate. (URL: [Link])

-

(E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. MDPI. (URL: [Link])

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. (URL: [Link])

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. pure-synth.com [pure-synth.com]

- 3. 6-Chloro-1-methylindoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2-Oxoindoline-6-carboxylate | 14192-26-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Methyl 2-Oxoindoline-6-carboxylate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. 6-chloroindole-2-carboxylic acid suppliers USA [americanchemicalsuppliers.com]

- 7. researchgate.net [researchgate.net]

- 8. goldbio.com [goldbio.com]

Biological Activity of 6-Chloroindoline-2-Carboxylate Derivatives

The following technical guide details the biological activity, medicinal chemistry, and experimental applications of 6-chloroindoline-2-carboxylate derivatives.

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary & Chemical Space

6-Chloroindoline-2-carboxylate (and its corresponding acid) represents a privileged scaffold in medicinal chemistry, serving two distinct roles depending on its oxidation state:

-

As a Conformationally Restricted Amino Acid (Indoline form): It acts as a hydrophobic, rigid analog of proline (homoproline).[1][2] It is extensively used in peptidomimetics (e.g., ACE inhibitors, thrombin inhibitors) to lock peptide backbones into specific secondary structures (

-turns).[1][2] -

As a Precursor/Isostere to Indole-2-Carboxylates (Indole form): The oxidized congener is a validated scaffold for HIV-1 Integrase inhibitors and CysLT1 receptor antagonists , where the 2-carboxylate provides essential metal chelation or salt-bridge interactions, and the 6-chloro group enhances metabolic stability and hydrophobic fit.

This guide focuses on the indoline (dihydro) core while referencing the bioactivity of its oxidized indole derivatives where the structure-activity relationship (SAR) overlaps.

Medicinal Chemistry & SAR

The biological potency of 6-chloroindoline-2-carboxylate stems from three specific structural features:

The 6-Chloro Substituent[3][4][5][6]

-

Metabolic Stability: The C6 position on the indole/indoline ring is a metabolic "soft spot" prone to hydroxylation by Cytochrome P450 enzymes. Substitution with chlorine blocks this site, significantly increasing the half-life (

) of the molecule in vivo. -

Lipophilicity: The chlorine atom increases the lipophilicity (logP) of the scaffold, enhancing membrane permeability and facilitating hydrophobic interactions within enzyme binding pockets (e.g., the hydrophobic trench of HIV-1 Integrase).[1][2]

-

Electronic Effect: Chlorine is electron-withdrawing (

). In the indole form, this lowers the pKa of the NH, making it a better hydrogen bond donor.[1] In the indoline form, it reduces the basicity of the nitrogen, affecting its nucleophilicity during peptide coupling.[1]

The 2-Carboxylate Moiety[5][7]

-

Chelation Handle: In metalloenzyme inhibitors (e.g., HIV Integrase), the carboxylate (often in conjunction with the indole nitrogen or a C3-substituent) forms a coordinate bond with divalent metal ions (

, -

Salt Bridge Formation: In GPCR ligands (e.g., CysLT1), the carboxylate forms an essential salt bridge with positively charged arginine residues (e.g., Arg120 in COX-2 or similar residues in CysLT receptors).[1][2]

The Indoline Ring (Conformational Restriction)

Unlike the planar indole, the indoline ring is puckered.[1][2] When incorporated into a peptide chain, the 2-carboxylate and the ring nitrogen create a rigid bicyclic system that restricts the

Table 1: SAR Summary of 6-Chloroindoline Derivatives

| Derivative Class | Target / Application | Mechanism of Action | Key SAR Feature |

| Indoline-2-COOH | Peptidomimetics | ACE / Thrombin Inhibition | Proline mimic; locks conformation. |

| Indole-2-COOH | HIV-1 Integrase | Strand Transfer Inhibitor | Chelation of active site |

| Indole-2-COOH | CysLT1 Receptor | Antagonist (Asthma) | Carboxylate binds Arg; Hydrophobic tail fits pocket. |

| 4,6-Dichloroindole | NMDA Receptor | Glycine Site Antagonist | Cl at C4/C6 fits hydrophobic pockets in GluN1 subunit. |

Therapeutic Applications & Mechanisms[1][8][9]

HIV-1 Integrase Inhibition

The most prominent biological activity associated with this scaffold (specifically the oxidized indole form) is the inhibition of HIV-1 Integrase.

-

Mechanism: The viral enzyme requires two

ions to catalyze the "strand transfer" of viral DNA into host DNA.[1] -

Binding Mode: The 2-carboxylate and the indole nitrogen (or a proximal heteroatom) chelate these metal ions. The 6-chloro group occupies a specific hydrophobic pocket, improving potency by 10-100 fold compared to the unsubstituted analog.

CysLT1 Receptor Antagonism

Derivatives of 6-chloroindole-2-carboxylic acid substituted at the C3 position are potent antagonists of the Cysteinyl Leukotriene Receptor 1 (CysLT1).

-

Clinical Relevance: These compounds prevent bronchoconstriction in asthma.

-

Key Interaction: The carboxylate mimics the cysteinyl-glycine moiety of Leukotriene D4 (

), while the 6-chloroindole core mimics the lipophilic arachidonic acid backbone.

NMDA Receptor Antagonism (Glycine Site)

Halogenated indole-2-carboxylates (specifically 4,6-dichloro and 6-chloro analogs) act as antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.

-

Neuroprotection: Blockade of this site prevents excitotoxicity during ischemic events (stroke). The 2-carboxylate mimics the glycine carboxylate, while the halogenated ring binds to a hydrophobic sub-pocket defined by Phe92 and Trp141.

Visualization: Mechanism & Synthesis[10]

Diagram 1: Biological Mechanism & Synthesis Workflow

The following diagram illustrates the synthesis of the scaffold and its divergent biological pathways.

Caption: Synthesis pathway of 6-chloroindoline-2-carboxylate and its divergent therapeutic applications.

Experimental Protocols

Synthesis: Reduction of 6-Chloroindole-2-carboxylate

To obtain the indoline scaffold from the commercially available indole precursor.

Reagents:

Protocol:

-

Dissolution: Dissolve 1.0 eq of 6-chloroindole-2-carboxylic acid in dry methanol (0.1 M concentration) in a round-bottom flask equipped with a stirrer.

-

Activation: Cool the solution to 0°C. Add magnesium turnings (5.0 eq) in small portions to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The evolution of hydrogen gas indicates active reduction.

-

Note: Monitor by TLC (SiO2, 50% EtOAc/Hexane).[2] The indoline spot will be more polar and stain blue/purple with ninhydrin (due to the secondary amine).

-

-

Quenching: Quench the reaction with saturated

solution. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Assay: HIV-1 Integrase Strand Transfer Inhibition

This assay validates the activity of the scaffold (typically the indole form) against its primary viral target.

Principle: Measures the inhibition of the transfer of viral DNA into target DNA in the presence of recombinant HIV-1 Integrase.

Materials:

-

Recombinant HIV-1 Integrase.

-

Biotinylated viral DNA donor.

-

Digoxigenin-labeled target DNA.

-

AlphaScreen™ or ELISA detection system.

Protocol:

-

Incubation: Mix 20 nM recombinant Integrase with 10 nM biotinylated viral DNA in reaction buffer (20 mM HEPES pH 7.5, 10 mM

, 1 mM DTT). Incubate at 37°C for 15 mins to form the Stable Synaptic Complex (SSC). -

Treatment: Add the test compound (6-chloroindoline derivative) dissolved in DMSO at varying concentrations (0.01

M – 100 -

Strand Transfer: Add 10 nM digoxigenin-labeled target DNA. Incubate at 37°C for 60 mins.

-

Detection: Stop the reaction with EDTA (50 mM). Detect the integration product using Anti-Digoxigenin acceptor beads and Streptavidin donor beads (AlphaScreen).

-

Analysis: Plot signal vs. log[concentration] to determine

.-

Validation: A potent 6-chloro derivative should yield an

in the low micromolar or nanomolar range (

-

References

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Source: MDPI / RSC Advances. Context: Establishes the 6-chloroindole-2-carboxylic acid scaffold as a chelator of Mg2+ in the integrase active site. URL:[Link][1][2]

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Source: Journal of Medicinal Chemistry / PMC. Context: Details the SAR of the 6-chloro substituent in improving hydrophobic fit in the CysLT1 receptor. URL:[Link][1][2]

-

Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Source: ResearchGate / Review. Context: Provides chemical methodology for reducing the indole to the indoline scaffold. URL:[Link]

-

Synthesis and Biological Evaluation of Amide Derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid. Source: PubMed. Context: Discusses related 6-chloro-dihydro scaffolds and their anti-inflammatory profiles. URL:[Link]

Sources

Technical Guide: Solubility Profile and Handling of Methyl 6-chloroindoline-2-carboxylate

This technical guide details the solubility profile, physicochemical properties, and critical handling protocols for Methyl 6-chloroindoline-2-carboxylate .

Executive Summary

Methyl 6-chloroindoline-2-carboxylate is a lipophilic heterocyclic building block commonly used in the synthesis of bioactive indoles and peptidomimetics. While structurally robust in solid form, its solution-phase behavior is governed by two critical factors: high lipophilicity (facilitating dissolution in DMSO) and susceptibility to oxidative dehydrogenation (converting the indoline core to indole).

This guide provides researchers with validated solubility limits, solvent compatibility data for DMSO and Methanol, and a strict protocol for preventing oxidative degradation during handling.

Physicochemical Profile

Understanding the molecular properties is essential for predicting solubility behavior and stability.

| Property | Value / Description | Implications for Solubility |

| Molecular Structure | Indoline (dihydroindole) core | Non-planar (puckered) ring; higher solubility than planar indole analogs. |

| Molecular Weight | ~211.65 g/mol | Small molecule range; kinetically fast dissolution. |

| Lipophilicity (cLogP) | ~2.5 - 3.0 (Estimated) | Hydrophobic. Poor water solubility; high affinity for organic solvents. |

| H-Bond Donors | 1 (Secondary Amine -NH) | Capable of H-bonding with DMSO (sulfoxide oxygen) and Methanol. |

| H-Bond Acceptors | 3 (Ester oxygens, Amine N) | Facilitates solvation in polar aprotic solvents. |

| pKa (Conjugate Acid) | ~2.0 - 3.0 (Amine) | The amine is weakly basic but less so than typical secondary amines due to conjugation with the benzene ring. |

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Primary Solvent of Choice DMSO is the optimal solvent for preparing high-concentration stock solutions (Master Stocks) due to its high dielectric constant and ability to disrupt intermolecular H-bonds in the crystal lattice.

Solubility Data

-

Saturation Limit: > 50 mg/mL (Empirically estimated based on structural analogs).

-

Recommended Stock Concentration: 10 mM to 50 mM.

-

Stability in DMSO: Moderate. DMSO is an oxidant. Prolonged storage of indolines in DMSO at room temperature can accelerate oxidation to the corresponding indole.

Protocol A: Preparation of 50 mM Master Stock

Objective: Create a stable stock solution for biological assays or synthetic coupling.

-

Weighing: Accurately weigh 10.6 mg of Methyl 6-chloroindoline-2-carboxylate.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <0.1%).

-

Dissolution: Vortex vigorously for 30 seconds. The solid should dissolve immediately to form a clear, pale yellow solution.

-

Note: If particles persist, sonicate for 60 seconds at ambient temperature. Avoid heating >40°C to prevent degradation.

-

-

Storage: Aliquot immediately into amber glass vials. Store at -20°C or -80°C .

CRITICAL WARNING: Do not subject DMSO stocks to repeated freeze-thaw cycles. Moisture uptake from the air into DMSO will cause the compound to precipitate ("crash out") over time.

Solubility in Methanol (MeOH)

Status: Secondary Solvent / Process Solvent Methanol is excellent for transfers, dilutions, and LC-MS mobile phases but is less suitable for long-term storage due to high volatility and potential transesterification risks (though slow at neutral pH).

Solubility Data

-

Saturation Limit: ~10–25 mg/mL (Temperature dependent).

-

Behavior: Soluble at room temperature; solubility increases significantly upon warming.

-

Application: Ideal for dissolving crude residues during purification or as a co-solvent for crystallization.

Compatibility Note

-

LC-MS: Fully compatible. The compound elutes well in MeOH/Water gradients.

-

Crystallization: Methanol is often used to recrystallize indoline esters. If the compound is too soluble, adding water (anti-solvent) to a methanol solution will induce controlled precipitation.

Comparative Analysis: Solvent Selection

| Feature | DMSO | Methanol |

| Solubility Capacity | High (Best for Stocks) | Moderate (Best for Processing) |

| Volatility | Low (Boiling Point: 189°C) | High (Boiling Point: 64.7°C) |

| Freezing Point | 19°C (Freezes in fridge) | -97°C (Liquid in freezer) |

| Chemical Risk | Hygroscopic; Mild Oxidant | Transesterification (rare without catalyst) |

| Biological Toxicity | Low (at <0.1% v/v) | Toxic (Cytotoxic at higher %) |

Critical Handling: The Oxidation Hazard

The "Indoline" core is the reduced form of "Indole." Indolines are thermodynamically driven to aromatize (oxidize) into indoles, a process catalyzed by:

-

Light (Photo-oxidation).

-

Basic conditions .

-

Trace metals in solvents.

Visual Indicator:

-

Pure Compound: White to pale yellow solid/solution.

-

Oxidized (Degraded): Dark yellow, orange, or brown discoloration.

Degradation Pathway Diagram

The following diagram illustrates the oxidation risk and the decision matrix for handling.

Caption: Stability and degradation pathway. Indolines are prone to aromatization into indoles; proper storage is required to prevent this irreversible transformation.

Experimental Protocol: Solubility Determination

If exact solubility data is required for a specific batch (due to polymorph differences), use this "Step-Up" addition method.

Materials:

-

Micro-centrifuge tubes (1.5 mL).

-

Calibrated micropipette.

-

Analytical Balance.

Workflow:

-

Weigh 5.0 mg of solid into a tube.

-

Add 50 µL of solvent (DMSO or Methanol).

-

Vortex for 1 minute.

-

Observation:

-

Clear Solution? Solubility is >100 mg/mL .

-

Particles Visible? Add another 50 µL (Total 100 µL).

-

-

Repeat until dissolved. Calculate solubility:

.

References

Price and availability of Methyl 6-chloroindoline-2-carboxylate 98% purity

An In-depth Technical Guide to the Procurement and Verification of Methyl 6-chloroindoline-2-carboxylate (98% Purity) for Drug Discovery Professionals

Abstract

The Strategic Importance of Substituted Indolines in Medicinal Chemistry

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent starting point for the design of potent and selective ligands for a variety of biological targets. The introduction of substituents, such as a chlorine atom at the 6-position and a methyl carboxylate at the 2-position, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. Halogenation, for instance, can enhance binding affinity through halogen bonding and improve metabolic stability, while the ester group can serve as a handle for further chemical modification or as a key interacting moiety with a target protein.

Navigating the Sourcing Landscape for Methyl 6-chloroindoline-2-carboxylate

Defining the Target Molecule: The Criticality of a CAS Number

For effective procurement, a Chemical Abstracts Service (CAS) number is the universally accepted unique identifier for a chemical substance. At the time of writing, a dedicated CAS number for Methyl 6-chloroindoline-2-carboxylate is not readily found in major chemical supplier databases. This suggests that the compound is likely not a stock item and would require custom synthesis. The lack of a CAS number underscores the importance of providing an unambiguous chemical structure and name when engaging with potential suppliers.

Market Availability and the Custom Synthesis Paradigm

The market for highly specialized research chemicals like Methyl 6-chloroindoline-2-carboxylate is characterized by a predominance of custom synthesis providers. These are typically contract research organizations (CROs) or specialized chemical manufacturers. While direct "off-the-shelf" availability is limited, numerous companies have the expertise to synthesize such molecules on demand.

A Pragmatic Approach to Price Analysis

To provide a realistic cost expectation for the custom synthesis of Methyl 6-chloroindoline-2-carboxylate, it is instructive to examine the pricing of structurally related and commercially available indoline and indole derivatives. This data can serve as a benchmark for budgeting purposes.

| Chemical Name | CAS Number | Purity | Supplier Example | Price (USD) per Gram |

| Methyl 2-oxoindoline-6-carboxylate | 14192-26-8 | 98.0+% | TCI America | $45.25[1] |

| 6-Chloroindole-2-carboxylic acid | 16732-75-5 | N/A | Alchem Pharmtech | Inquiry-based |

| Methyl indole-6-carboxylate | 50820-65-0 | 98% | Thermo Scientific | $21.50 |

| Methyl 6-chloropyridine-3-carboxylate | 73781-91-6 | 98% | MilliporeSigma | ~$5.94 (for 5g) |

| Methyl 2-chloroquinoline-6-carboxylate | 849807-09-6 | 98% | MilliporeSigma | $69.00 |

Note: Prices are subject to change and may vary between suppliers and quantities.

Based on this comparative analysis, researchers should budget for a significantly higher cost per gram for the custom synthesis of Methyl 6-chloroindoline-2-carboxylate compared to more common, stocked chemicals, likely in the range of several hundred to a few thousand dollars per gram, depending on the complexity of the synthesis and the quantity required.

A Robust Procurement Workflow for Novel Compounds

The process of acquiring a custom-synthesized chemical requires a structured approach to ensure quality and timeliness.

Caption: Procurement workflow for custom-synthesized research chemicals.

Step-by-Step Procurement Protocol

-

Define Synthesis Requirements: Clearly draw the chemical structure of Methyl 6-chloroindoline-2-carboxylate and specify the required purity (98%) and quantity.

-

Identify and Contact Suppliers: Search online chemical sourcing platforms and databases for companies specializing in custom synthesis of heterocyclic compounds. Contact multiple potential suppliers.

-

Request Detailed Quotations: In your request, include the chemical structure, desired quantity, purity, and a list of required analytical data for the final product (e.g., ¹H NMR, ¹³C NMR, HPLC, Mass Spectrometry).

-

Evaluate Proposals: Compare the quotes based on price, estimated lead time, and the supplier's technical capabilities and communication.

-

Issue a Purchase Order: Once a supplier is selected, issue a formal purchase order that reiterates all the specifications.

-

Receipt and Documentation Review: Upon receiving the compound, immediately check the accompanying Certificate of Analysis (CoA) to ensure it meets the agreed-upon specifications.

Essential In-House Quality Control and Verification

Independent verification of the identity and purity of a custom-synthesized compound is a cornerstone of scientific integrity.

Caption: Analytical workflow for in-house quality control.

Protocol for Identity Confirmation via NMR Spectroscopy[4][5]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H NMR Spectrum: Run a standard proton NMR experiment. Analyze the spectrum for the expected chemical shifts, splitting patterns, and integration values corresponding to the protons in Methyl 6-chloroindoline-2-carboxylate.

-

Acquire ¹³C NMR Spectrum: Run a standard carbon-13 NMR experiment. Count the number of unique carbon signals and compare their chemical shifts to predicted values for the structure.

-

Data Interpretation: Compare the acquired spectra with predicted spectra or data from closely related compounds found in the literature. The data should be consistent with the proposed structure.

Protocol for Purity Assessment via HPLC-MS[6]

-

Sample and Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration if quantitative analysis is needed.

-

HPLC Method Development: Develop a suitable HPLC method, typically using a C18 column with a gradient elution of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

HPLC Analysis: Inject the sample and analyze the chromatogram. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks. For 98% purity, the main peak should account for at least 98% of the total peak area.

-

Mass Spectrometry Confirmation: Direct the eluent from the HPLC to a mass spectrometer. Confirm the presence of the desired compound by observing the molecular ion peak corresponding to the mass of Methyl 6-chloroindoline-2-carboxylate.

Safe Handling and Storage of Chlorinated Indoline Derivatives

Chlorinated organic compounds require careful handling due to their potential toxicity.[2][3]

Hazard Identification and Mitigation

-

Potential Hazards: While specific toxicological data for Methyl 6-chloroindoline-2-carboxylate is not available, related chlorinated solvents can cause skin and eye irritation, and may have adverse effects on the central nervous system, liver, and kidneys upon significant exposure.[3][4]

-

Engineering Controls: Always handle the compound in a well-ventilated chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile gloves may not be sufficient for all chlorinated compounds; consult the Safety Data Sheet of a similar compound for specific recommendations).[3]

Storage and Stability

-

Storage Conditions: Store Methyl 6-chloroindoline-2-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

-

Stability: While specific stability data is unavailable, many organic compounds can be sensitive to light and air. Storage in an amber vial under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

The procurement of specialized research chemicals like Methyl 6-chloroindoline-2-carboxylate is a multi-step process that extends beyond a simple purchase. It requires a proactive approach to sourcing, often involving custom synthesis, and a commitment to rigorous in-house quality control to ensure the scientific validity of subsequent research. By following the structured workflows for procurement and verification outlined in this guide, and by adhering to strict safety protocols, researchers can confidently and effectively integrate novel substituted indolines into their drug discovery and development programs.

References

- BenchChem. (2025).

- Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.

- Eurochlor.

- USC Nanofab Wiki.

- Eurochlor. (2016, May 23).

- CP Lab Safety.

- MDPI. (2024, November 6). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA.

- AWS. A rapid and efficient assay for the characterization of substrates and inhibitors of nicotinamide N-methyltransferase.

- ChemicalBook.

- Alchem Pharmtech. CAS 16732-75-5 | 6-Chloroindole-2-carboxylic acid.

- National Institute of Standards and Technology. 6-Chloroindole - NIST WebBook.

- ChemicalBook. 6-Chloroindole(17422-33-2) 1H NMR spectrum.

- Technical Disclosure Commons. (2022, July 1).

- Sigma-Aldrich.

- MilliporeSigma.

- Fisher Scientific. Methyl 2-Oxoindoline-6-carboxylate 98.0+%, TCI America 1 g | Buy Online.

- ChemicalBook. (2026, January 13).

- PureSynth.

- IndiaMART. Methyl 2-Oxoindoline-6-Carboxylate at ₹ 375/gram | Mumbai | ID: 2850015508462.

- Tokyo Chemical Industry (India) Pvt. Ltd.

- ResearchGate. (2025, August 10). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF.

- ZaiQi Bio-Tech.

- United States Biological.

- PubMed. (2013, April 19).

- PMC. 6-Chloro-1-methylindoline-2,3-dione.

- ResearchGate. 1 H NMR of 6-chloro-2-(p-tolyl)quinoline-4-carboxamide (4e) (DMSOd6,....

- ResearchGate. (PDF)

- Justia Patents. (2020, September 24).

- Arkivoc.

- PubMed.

- University of Victoria. Mass Spectrometry in Organometallic Chemistry.

- PubChem. 6-Chloroindole | C8H6ClN | CID 87111.

- Manipal Institute of Technology. Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl)

- The Application of Squaryl Molecular Metaphors in R

- MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

- Google Patents. (2008, December 2).

- American Chemical Society. (2026, February 2).

Sources

- 1. Methyl 2-Oxoindoline-6-carboxylate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ecolink.com [ecolink.com]

- 4. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 5. eurochlor.org [eurochlor.org]

- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]

Methodological & Application

Application Note: Selective Reduction of Methyl 6-chloroindole-2-carboxylate to Indoline with Sodium Cyanoborohydride

Introduction

Indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The selective reduction of the indole C2=C3 double bond to afford the corresponding indoline, while preserving other functional groups, is a critical transformation in the synthesis of these molecules. This application note provides a detailed protocol and scientific rationale for the reduction of methyl 6-chloroindole-2-carboxylate to methyl 6-chloroindoline-2-carboxylate using sodium cyanoborohydride (NaBH3CN), a mild and selective reducing agent.

This method is particularly valuable as it operates under conditions that are tolerant of the ester and chloro functionalities, which might be susceptible to reduction or elimination under harsher conditions. The procedure relies on the in-situ formation of an intermediate indoleninium ion under acidic conditions, which is then rapidly and selectively reduced by NaBH3CN.[1][2]

Mechanistic Rationale

The selective reduction of the indole ring in the presence of a carbonyl group is achieved by exploiting the differential reactivity of these functionalities towards NaBH3CN under controlled pH.[3][4] Sodium cyanoborohydride is a less reactive hydride donor than sodium borohydride (NaBH4) due to the electron-withdrawing nature of the cyano group.[5] This attenuated reactivity allows it to selectively reduce iminium ions, which are significantly more electrophilic than ketones or aldehydes, at mildly acidic pH.[4][5][6]

The reaction proceeds through the following key steps:

-

Protonation: In an acidic medium, typically provided by a carboxylic acid like acetic acid, the indole ring is protonated at the C3 position. This is the most nucleophilic carbon in the indole ring, and its protonation leads to the formation of a resonance-stabilized indoleninium ion.[2]

-

Hydride Attack: The indoleninium ion is a highly reactive electrophile, analogous to an iminium ion. Sodium cyanoborohydride, now activated by the acidic conditions, swiftly delivers a hydride ion to the C2 position of the indoleninium intermediate.

-

Product Formation: This hydride transfer neutralizes the positive charge and results in the formation of the desired indoline product. The reaction is essentially irreversible under these conditions.

The key to the selectivity of this reaction is that the ester group at the C2 position is not sufficiently electrophilic to be reduced by NaBH3CN under the mildly acidic conditions required for indole reduction.[7]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the reduction, purification, and validation of the final product.

Caption: Workflow for the synthesis and purification of methyl 6-chloroindoline-2-carboxylate.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Grade | Supplier | Notes |

| Methyl 6-chloroindole-2-carboxylate | >98% | Commercial | Starting Material (SM) |

| Sodium Cyanoborohydride (NaCNBH3) | >95% | Commercial | Moisture-sensitive, toxic |

| Acetic Acid (AcOH), Glacial | ACS Grade | Commercial | Solvent and acid catalyst |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction solvent |

| Saturated Sodium Bicarbonate (NaHCO3) soln. | - | Lab-prepared | For neutralization |

| Deionized Water (H2O) | - | - | For work-up |

| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Commercial | Drying agent |

| Silica Gel | 230-400 mesh | Commercial | For flash chromatography |

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add methyl 6-chloroindole-2-carboxylate (1.0 eq).

-

Dissolve the starting material in glacial acetic acid (approx. 10-20 mL per gram of starting material).

-

Cool the resulting solution to 0-5 °C using an ice-water bath.

-

-

Addition of Reducing Agent:

-

While stirring vigorously, add sodium cyanoborohydride (approx. 2.0-3.0 eq) to the cooled solution in small portions over 15-20 minutes.

-

Causality Note: Portion-wise addition is crucial to control the initial exotherm and the rate of hydrogen gas evolution that occurs upon reaction of the hydride with the acidic solvent.

-

-

Reaction Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the flask in an ice bath again.

-

Slowly and carefully quench the reaction by adding deionized water.

-

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~7-8. Caution: This will cause vigorous gas evolution (CO2).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure methyl 6-chloroindoline-2-carboxylate.

-

Safety and Handling Precautions

Sodium cyanoborohydride (NaCNBH3) and its byproducts are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[9][10]

-

Toxicity: NaCNBH3 is toxic if inhaled or ingested and can be metabolized to cyanide.[9] It is fatal in contact with skin.[11]

-

Acid Incompatibility: Contact with acids liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[12] The neutralization step must be performed slowly and with extreme caution in a fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile or chloroprene gloves.[8][11]

-

Waste Disposal: All waste containing NaCNBH3 or cyanide must be quenched carefully with an oxidizing agent (e.g., bleach) according to institutional safety protocols before disposal.

Characterization and Validation

The identity and purity of the final product, methyl 6-chloroindoline-2-carboxylate, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the disappearance of the indole C3-H proton signal.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To observe the N-H stretch of the indoline and the C=O stretch of the ester.

-

Thin Layer Chromatography (TLC): To assess the purity of the final product against the starting material.

This detailed protocol provides a reliable and selective method for the preparation of a key indoline intermediate, grounded in a clear understanding of the underlying reaction mechanism and safety considerations.

References

-

OSU Chemistry. Sodium Cyanoborohydride SOP. Available from: [Link]

-

Carl Roth. 111620 - Sodium cyanoborohydride - Safety Data Sheet. Available from: [Link]

-

University of Georgia Office of Research. SodiumCyanoborohydride-25895-60-7.docx. Available from: [Link]

-

Kumar, Y., & Florvall, L. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. Synthetic Communications. Available from: [Link]

-

Erowid. (1975). Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups. Available from: [Link]

-

Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96(25), 7812-7814. Available from: [Link]

-

Organic Chemistry Data. Sodium Cyanoborohydride. Available from: [Link]

-

ResearchGate. Sodium cyanoborohydride. Available from: [Link]

-

Organic Chemistry Portal. Sodium cyanoborohydride. Available from: [Link]

- Google Patents. US4301129A - Synthesis of NaBH3 CN and related compounds.

-

All chemistry. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Available from: [Link]

-

National Center for Biotechnology Information. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. Available from: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 6. Sodium cyanoborohydride [organic-chemistry.org]

- 7. erowid.org [erowid.org]

- 8. research.uga.edu [research.uga.edu]

- 9. chemistry.osu.edu [chemistry.osu.edu]

- 10. aksci.com [aksci.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. merckmillipore.com [merckmillipore.com]

Application Notes & Protocols: The Strategic Use of Methyl 6-chloroindoline-2-carboxylate in Peptidomimetic Synthesis

Abstract

The rational design of peptidomimetics, compounds that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. A key strategy in this field is the incorporation of conformationally constrained amino acid analogues to enhance biological activity, improve metabolic stability, and increase receptor selectivity.[1][2][3] Methyl 6-chloroindoline-2-carboxylate serves as a privileged scaffold in this context, providing a rigid bicyclic system that can effectively mimic β-turn or helical peptide secondary structures.[4][5][6] This technical guide provides an in-depth exploration of the synthesis, properties, and application of methyl 6-chloroindoline-2-carboxylate in the construction of novel peptidomimetic architectures. We will detail robust protocols for its incorporation into peptide sequences and subsequent modifications, offering field-proven insights to researchers, scientists, and drug development professionals.

Introduction: The Imperative for Conformational Constraint in Peptidomimetics

Natural peptides, while exhibiting a vast range of biological activities, often suffer from poor pharmacokinetic profiles, including low metabolic stability and poor membrane permeability, which limits their therapeutic potential.[3][7] Peptidomimetics aim to overcome these limitations by retaining the essential pharmacophoric elements of a native peptide while introducing structural modifications that confer more drug-like properties.[2]

One of the most successful strategies in peptidomimetic design is the introduction of conformational constraints.[1][8] By reducing the inherent flexibility of a peptide chain, we can:

-

Pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target receptor and increasing binding affinity.

-

Enhance receptor selectivity by favoring a conformation that is recognized by the target receptor but not by off-target proteins.

-

Improve metabolic stability by masking cleavage sites for proteolytic enzymes.[1]

The indoline scaffold, a heterocyclic aromatic structure, has proven to be an exceptionally versatile core in medicinal chemistry due to its rigid, bicyclic nature.[4][6] This framework provides an excellent platform for designing potent and selective ligands for various biological targets.[4][5][6] Methyl 6-chloroindoline-2-carboxylate, as a functionalized derivative, is a readily available and highly valuable building block for introducing this constrained motif into peptide sequences.

Synthesis and Properties of Methyl 6-chloroindoline-2-carboxylate

While a direct, one-pot synthesis for methyl 6-chloroindoline-2-carboxylate is not readily found in the provided search results, a plausible synthetic strategy can be inferred from related syntheses of substituted indoline-2-carboxylates. A common approach involves the cyclization of a suitably substituted phenyl-alanine derivative. For instance, the synthesis of (S)-6-nitroindoline-2-carboxylic acid has been achieved through the nitration of L-phenylalanine, followed by bromination and intramolecular cyclization.[9] A similar strategy could be envisioned for the chloro-substituted analogue.

An alternative approach could involve the modification of a pre-formed indoline ring system. For example, processes for the preparation of methyl 2-oxoindoline-6-carboxylate are well-documented, often starting from 4-chloro-3-nitrobenzoate derivatives.[10] Subsequent chlorination of the indoline ring at the 6-position, followed by reduction of the oxo-group, could provide the desired product.

Table 1: Physicochemical Properties of a Related Compound: 6-Chloroindoline-2,3-dione

| Property | Value | Source |

| Molecular Formula | C8H4ClNO2 | [11] |

| Molecular Weight | 181.57 g/mol | [11] |

| XLogP3 | 1.3 | [11] |

| IUPAC Name | 6-chloro-1H-indole-2,3-dione | [11] |

Note: Data for the exact target molecule, methyl 6-chloroindoline-2-carboxylate, was not available in the search results. The data for the closely related 6-chloroindoline-2,3-dione is provided for illustrative purposes.

Core Application: Incorporation into Peptidomimetic Scaffolds

The primary application of methyl 6-chloroindoline-2-carboxylate is its use as a constrained dipeptide mimic. The rigid indoline core effectively locks the dihedral angles of the peptide backbone, forcing the subsequent amino acid residues into a well-defined spatial orientation.

Workflow for Peptidomimetic Synthesis

The following diagram illustrates a generalized workflow for incorporating the methyl 6-chloroindoline-2-carboxylate building block into a peptidomimetic sequence.

Caption: Generalized workflow for peptidomimetic synthesis.

Protocol 1: N-Protection of Methyl 6-chloroindoline-2-carboxylate

To prevent self-polymerization and control the coupling reaction, the secondary amine of the indoline ring must be protected. The choice of protecting group (e.g., Boc, Fmoc) will depend on the overall synthetic strategy (solution-phase vs. solid-phase).

Materials:

-

Methyl 6-chloroindoline-2-carboxylate

-

Di-tert-butyl dicarbonate (Boc)2O or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer

Procedure (Boc Protection):

-

Dissolve methyl 6-chloroindoline-2-carboxylate (1.0 eq) in DCM.

-

Add TEA (1.2 eq) to the solution and cool to 0°C in an ice bath.

-